(Z)-6-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderenic acid E is typically extracted from Ganoderma lucidum through a series of solvent extraction and chromatographic techniques . The process involves drying the mushroom, followed by extraction with solvents such as ethanol or methanol. The extract is then subjected to chromatographic separation to isolate ganoderenic acid E .
Industrial Production Methods: Industrial production of ganoderenic acid E is challenging due to its low natural abundance. Advances in biotechnology have led to the development of heterologous production methods using engineered yeast strains . These methods involve the expression of specific cytochrome P450 enzymes from Ganoderma lucidum in Saccharomyces cerevisiae, which can produce ganoderenic acid E in larger quantities .
Chemical Reactions Analysis
Types of Reactions: Ganoderenic acid E undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ganoderenic acid E, which may exhibit different pharmacological properties .
Scientific Research Applications
Ganoderenic acid E has a wide range of scientific research applications:
Mechanism of Action
Ganoderenic acid E exerts its effects through multiple molecular targets and pathways . It interacts with various enzymes and receptors involved in inflammation, apoptosis, and cell proliferation . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . Its anti-tumor activity is attributed to the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C
- Ganoderic acid D
- Ganoderic acid H
- Ganoderic acid J
- Ganoderic acid K
- Ganoderenic acid A
- Ganoderenic acid D
- Methyl ganoderate A
- Methyl ganoderenate A
- Ganolucidic acid B
Ganoderenic acid E stands out due to its distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
(Z)-6-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h10,15,17-19,25,32,36H,8-9,11-13H2,1-7H3,(H,37,38)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIFFDILGAASQL-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)/C=C(/C)\C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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